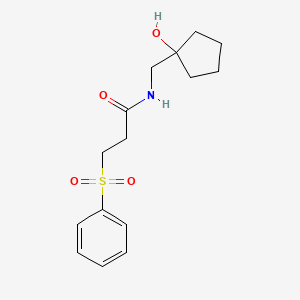

N-((1-hydroxycyclopentyl)methyl)-3-(phenylsulfonyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

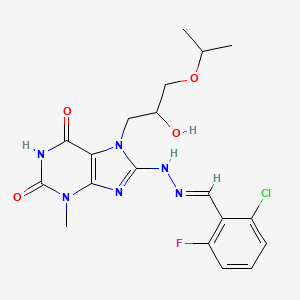

“N-((1-hydroxycyclopentyl)methyl)-3-(phenylsulfonyl)propanamide” is a chemical compound that contains a cyclopentyl group, a phenylsulfonyl group, and a propanamide group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The cyclopentyl group would likely form a five-membered ring, while the phenylsulfonyl group would consist of a six-membered aromatic ring attached to a sulfonyl group .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amide group could participate in hydrolysis reactions, especially under acidic or basic conditions . The phenylsulfonyl group might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could result in hydrogen bonding, affecting the compound’s solubility and boiling point .Scientific Research Applications

Chemical Synthesis and Modification

Research on related sulfonamide compounds demonstrates advanced techniques in chemical synthesis and modification, which are crucial for developing therapeutic agents. For example, studies on the synthesis of biaryl-bis-sulfonamide derivatives and their application in drug metabolism highlight the use of microbial-based systems to produce mammalian metabolites, facilitating structural characterization and enhancing drug development processes (Zmijewski, Gillespie, Jackson, Schmidt, Yi, Kulanthaivel, 2006). This methodology could potentially be applied to N-((1-hydroxycyclopentyl)methyl)-3-(phenylsulfonyl)propanamide to understand its metabolic profile and improve its pharmacological properties.

Pharmacokinetics and Drug Metabolism

Understanding the pharmacokinetics and metabolism of therapeutic agents is essential for drug development. Research on selective androgen receptor modulators (SARMs) has provided insights into the ideal pharmacokinetic characteristics for propanamide derivatives, including absorption, distribution, metabolism, and excretion profiles (Wu, Wu, Yang, Nair, Miller, Dalton, 2006). These findings could guide the optimization of N-((1-hydroxycyclopentyl)methyl)-3-(phenylsulfonyl)propanamide for potential therapeutic applications.

Potential for Drug Development

Research into related compounds, such as nonnucleoside inhibitors of cytomegalovirus (CMV) replication, reveals the potential for developing new therapeutic agents targeting specific viral enzymes or pathways (Buerger, Reefschlaeger, Bender, Eckenberg, Popp, Weber, Graeper, Klenk, Ruebsamen-Waigmann, Hallenberger, 2001). Similar strategies could be explored with N-((1-hydroxycyclopentyl)methyl)-3-(phenylsulfonyl)propanamide, focusing on its unique chemical structure to target specific biological molecules or pathways.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(benzenesulfonyl)-N-[(1-hydroxycyclopentyl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4S/c17-14(16-12-15(18)9-4-5-10-15)8-11-21(19,20)13-6-2-1-3-7-13/h1-3,6-7,18H,4-5,8-12H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOGRIUVCDMVFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-hydroxycyclopentyl)methyl)-3-(phenylsulfonyl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-methyl-1,2-oxazol-3-yl)-2-[4-oxo-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]quinazolin-2-yl]sulfanylacetamide](/img/structure/B2862103.png)

![rac-(5S,8aS)-Methyl-5-benzyl-3-oxohexahydrooxazolo[4,3-c][1,4]oxazine-8a-carboxylate](/img/structure/B2862107.png)

![N-[(1-benzylpiperidin-4-yl)methyl]-3,4-diethoxybenzamide](/img/structure/B2862121.png)

![[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride](/img/structure/B2862122.png)

![(4-(3-(1H-tetrazol-1-yl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2862124.png)

![2-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2862125.png)